

# Trimethoprim lactate pharmacokinetics absorption distribution

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## Compound Focus: Trimethoprim lactate

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## Core Pharmacokinetic Parameters of Trimethoprim

The table below summarizes the fundamental absorption and distribution characteristics of conventional trimethoprim, which serve as a baseline for evaluating new formulations [1] [2] [3].

Parameter	Summary Findings
Bioavailability	Not fully quantified; low oral bioavailability due to poor aqueous solubility [4].
Absorption	Rapid and nearly complete from the GI tract. $T_{max}$ : 1-4 hours [1] [3].
Volume of Distribution	Approx. 1.3 L/kg [3]. Extensive tissue distribution (kidneys, liver, lung, prostate, CSF) [1] [2] [3].
Plasma Protein Binding	42%-46% [1] [3].

## Advanced Formulation: PEG-PLGA Nanoparticles (2025 Study)

A 2025 study developed and characterized Trimethoprim-loaded PEG-PLGA nanoparticles (PEG-PLGA/TMP NPs) to directly address the drug's limitations [4].

## Key Characterization Data

The optimized nanoparticles showed the following properties [4]:

Parameter	Result
Particle Size	245 ± 40 nm
Polydispersity Index (PDI)	0.103 ± 0.019
Zeta Potential	-23.8 ± 1.2 mV
Encapsulation Efficiency (EE)	88.2 ± 4.3%
Drug Loading Capacity (LC)	34.0 ± 1.6%

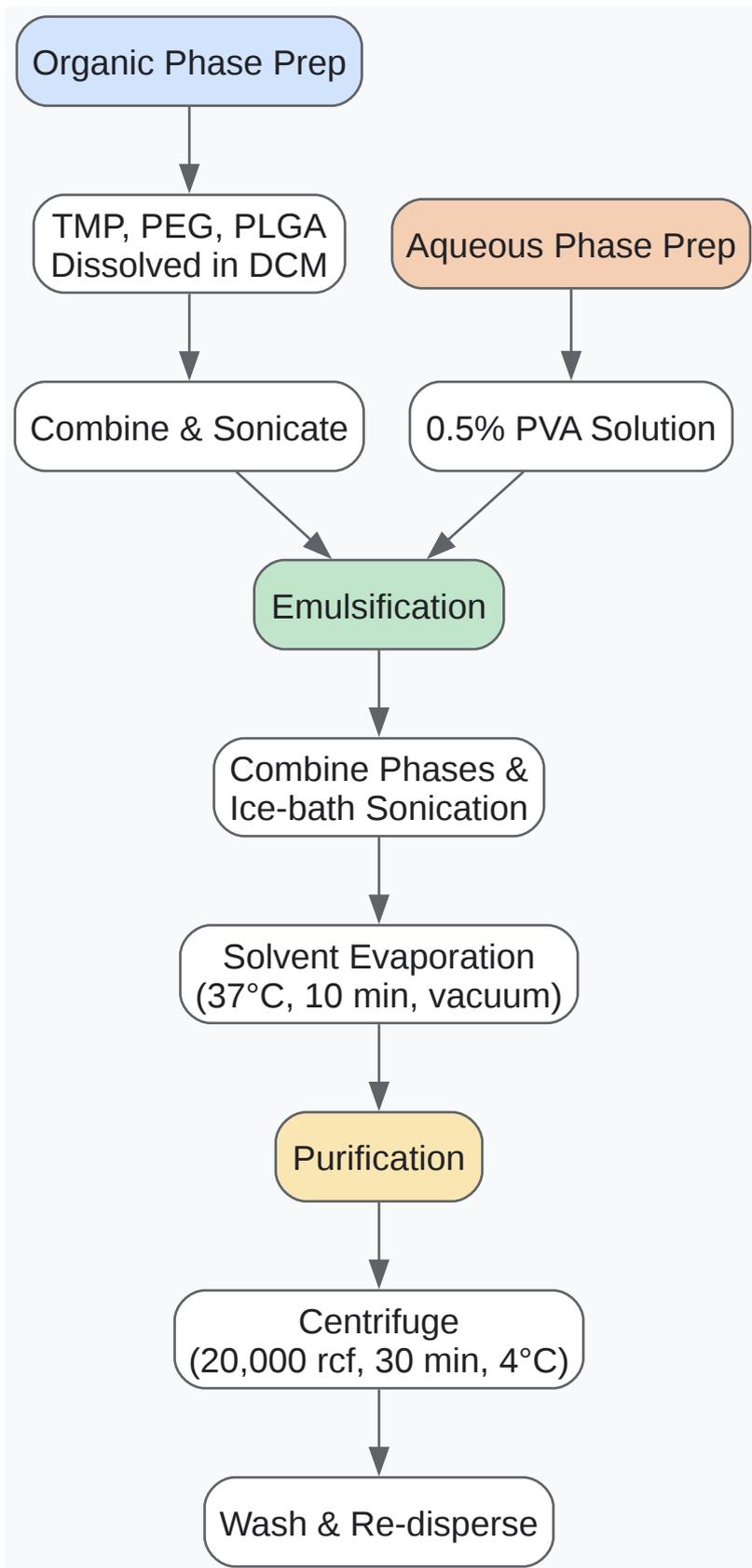
## Pharmacokinetic Enhancement in Rats

The table below compares the pharmacokinetic parameters of the novel nanoparticle formulation (PEG-PLGA/TMP NPs) against free Trimethoprim, following a single oral dose in rats. The data clearly demonstrates the superiority of the nano-formulation [4].

Parameter	Free Trimethoprim	PEG-PLGA/TMP NPs	Change
Elimination Half-life ( $t_{1/2}$ )	0.72 ± 0.08 h	2.47 ± 0.19 h	2.82-fold increase
Mean Residence Time (MRT)	1.27 ± 0.11 h	3.10 ± 0.11 h	2.44-fold increase
Relative Oral Bioavailability	Baseline	-	2.82-fold increase

## Detailed Experimental Protocol: Nanoparticle Formulation

The following diagram and protocol describe the method for creating and evaluating Trimethoprim-loaded nanoparticles, as outlined in the 2025 study [4].



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Workflow for PEG-PLGA/TMP NP preparation via O/W emulsion solvent evaporation.

## Preparation of PEG-PLGA/TMP NPs

The nanoparticles were synthesized using an oil-in-water (O/W) single-emulsion solvent evaporation method [4].

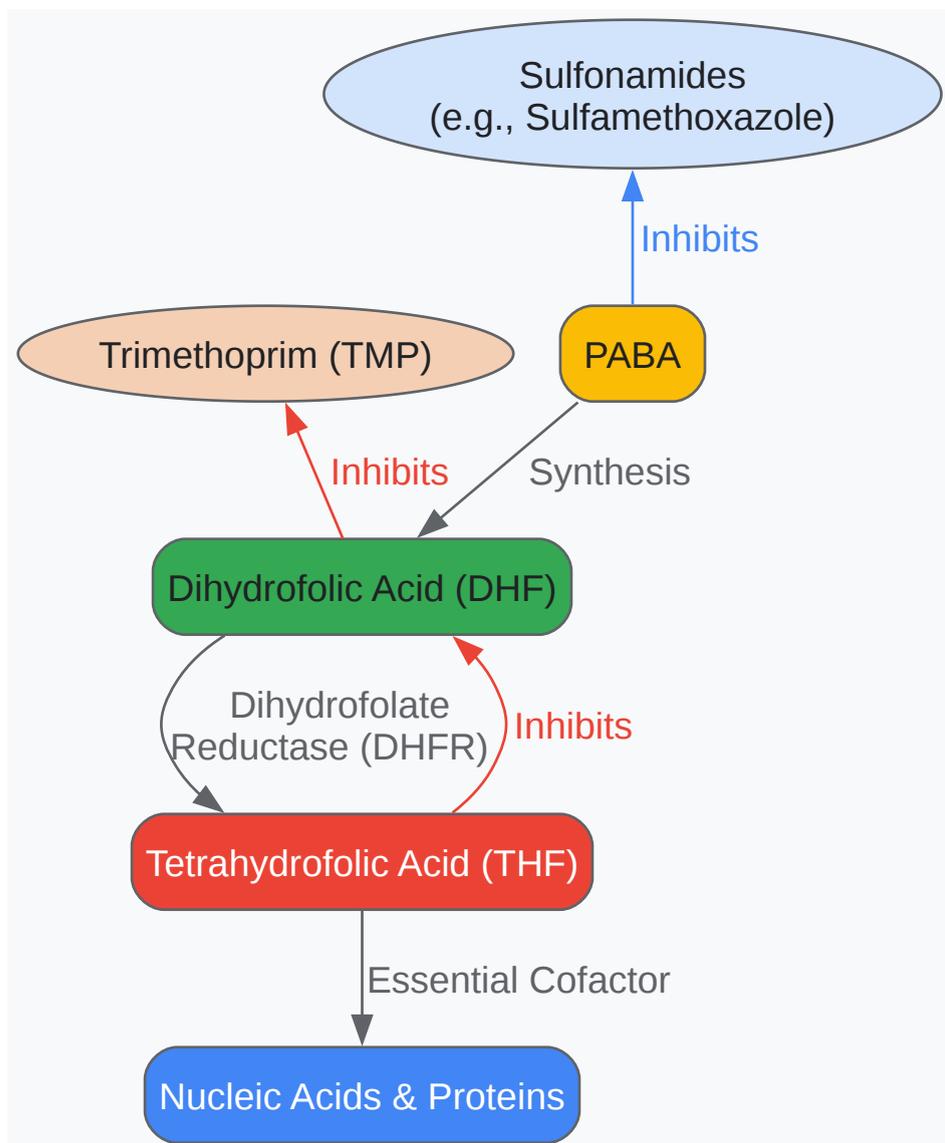
- **Organic Phase:** Trimethoprim (39 mg), PEG (97.5 mg), and PLGA (390 mg) were separately dissolved in dichloromethane (DCM). The TMP solution was added dropwise to the PEG solution, followed by sonication. This mixture was then combined with the PLGA solution.
- **Aqueous Phase:** A 0.5% (w/v) polyvinyl alcohol (PVA) solution was prepared.
- **Emulsification:** The organic phase was slowly added to the aqueous PVA phase under an ice-water bath. The mixture was emulsified via intermittent sonication.
- **Solvent Evaporation & Purification:** The organic solvent (DCM) was rapidly removed by evaporation under vacuum at 37°C for 10 minutes. The resulting nanoparticle suspension was centrifuged at 20,000 rcf for 30 minutes at 4°C to collect the pellets, which were then washed and re-dispersed in distilled water.

## Critical In-Vitro Evaluations

- **Stability:** NPs were stored at 4°C and in acidic conditions to assess stability over 30 days.
- **Drug Release Profile:** The *in vitro* release of TMP from the NPs was conducted under different pH conditions (e.g., pH 6.8) using dialysis membranes. The cumulative release was measured over time, showing a sustained biphasic kinetic profile.

## Mechanism of Action and Pathway

Trimethoprim's antibacterial activity is highly specific. The following diagram illustrates its targeted mechanism within the bacterial folate synthesis pathway [1].



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*TMP inhibits bacterial DHFR, blocking THF production and DNA/protein synthesis.*

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